molecular formula C10H9ClO3 B022614 Benzoyl chloride, 2-(1-oxopropoxy)- CAS No. 104989-01-7

Benzoyl chloride, 2-(1-oxopropoxy)-

Cat. No. B022614
M. Wt: 212.63 g/mol
InChI Key: JNROKWXMNAEHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoyl chloride, 2-(1-oxopropoxy)-, is an organic compound with the chemical formula C11H11ClO3. It is a colorless liquid with a pungent odor and is commonly used in the synthesis of various organic compounds. Benzoyl chloride, 2-(1-oxopropoxy)- is an important intermediate in the production of pharmaceuticals, agrochemicals, and fragrances.

Mechanism Of Action

Benzoyl chloride, 2-(1-oxopropoxy)- is an acylating agent that reacts with various nucleophiles such as amines, alcohols, and thiols. The reaction results in the formation of an acylated product. The acylation reaction is commonly used in the synthesis of various organic compounds.

Biochemical And Physiological Effects

Benzoyl chloride, 2-(1-oxopropoxy)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be a skin irritant and can cause severe burns upon contact with the skin. It is also toxic when ingested or inhaled and can cause respiratory distress.

Advantages And Limitations For Lab Experiments

Benzoyl chloride, 2-(1-oxopropoxy)- is a useful intermediate in the synthesis of various organic compounds. Its acylating properties make it a valuable reagent in the production of pharmaceuticals, agrochemicals, and fragrances. However, it is highly reactive and can be dangerous to handle. It is also expensive and may not be suitable for large-scale production.

Future Directions

There are numerous potential future directions for benzoyl chloride, 2-(1-oxopropoxy)- research. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the investigation of its potential as a reagent in the production of new pharmaceuticals and agrochemicals. Additionally, more research is needed to understand its biochemical and physiological effects and to develop safer handling methods.

Synthesis Methods

Benzoyl chloride, 2-(1-oxopropoxy)- can be synthesized through the reaction between benzoyl chloride and 1-hydroxypropan-2-one. The reaction takes place in the presence of a catalyst such as pyridine or triethylamine. The product is then purified through distillation or chromatography.

Scientific Research Applications

Benzoyl chloride, 2-(1-oxopropoxy)- has numerous scientific research applications. It is commonly used as an intermediate in the synthesis of various pharmaceuticals such as anti-inflammatory drugs, antiviral drugs, and anticancer drugs. It is also used in the production of agrochemicals such as herbicides and insecticides. Additionally, benzoyl chloride, 2-(1-oxopropoxy)- is used in the production of fragrances and flavors.

properties

CAS RN

104989-01-7

Product Name

Benzoyl chloride, 2-(1-oxopropoxy)-

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

(2-carbonochloridoylphenyl) propanoate

InChI

InChI=1S/C10H9ClO3/c1-2-9(12)14-8-6-4-3-5-7(8)10(11)13/h3-6H,2H2,1H3

InChI Key

JNROKWXMNAEHQG-UHFFFAOYSA-N

SMILES

CCC(=O)OC1=CC=CC=C1C(=O)Cl

Canonical SMILES

CCC(=O)OC1=CC=CC=C1C(=O)Cl

synonyms

Benzoyl chloride, 2-(1-oxopropoxy)- (9CI)

Origin of Product

United States

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